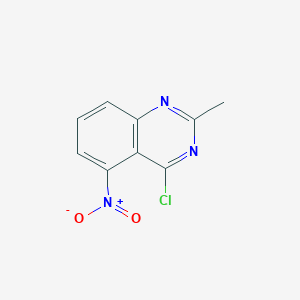

4-Chloro-2-methyl-5-nitroquinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-methyl-5-nitroquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O2/c1-5-11-6-3-2-4-7(13(14)15)8(6)9(10)12-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHUBZLWSXCZTGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=CC=C2)[N+](=O)[O-])C(=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40591942 | |

| Record name | 4-Chloro-2-methyl-5-nitroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827031-53-8 | |

| Record name | 4-Chloro-2-methyl-5-nitroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Chloro-2-methyl-5-nitroquinazoline: A Keystone Intermediate for Advanced Drug Discovery

An In-depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Abstract: The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This guide focuses on 4-Chloro-2-methyl-5-nitroquinazoline, a highly functionalized derivative poised for significant applications in drug discovery and development. The strategic placement of a reactive chloro group at the C4 position, activated by the quinazoline ring nitrogens and a potent nitro-group at C5, makes this molecule an exceptionally valuable intermediate for constructing diverse molecular libraries via nucleophilic aromatic substitution (SNAr). This document provides a comprehensive overview of its structural and chemical properties, proposes a robust synthetic pathway, and explores its potential applications, particularly in the development of targeted therapeutics like kinase inhibitors.

Structural and Physicochemical Profile

4-Chloro-2-methyl-5-nitroquinazoline is a heterocyclic aromatic compound. Its structure is characterized by a fused bicyclic system composed of a benzene ring and a pyrimidine ring, with specific substitutions that dictate its chemical behavior. The key features are a methyl group at position 2, a highly reactive chloro group at position 4, and an electron-withdrawing nitro group at position 5.

Chemical Structure

Caption: Chemical structure of 4-Chloro-2-methyl-5-nitroquinazoline.

Physicochemical Data

Quantitative experimental data for the 5-nitro isomer is not extensively documented. However, key properties can be calculated or inferred from closely related analogs, such as the 6-nitro isomer.

| Property | Value | Source/Method |

| Molecular Formula | C₉H₆ClN₃O₂ | Calculated |

| Molecular Weight | 223.62 g/mol | Calculated (Similar to 6-nitro isomer[3]) |

| CAS Number | Not available | N/A |

| Appearance | Expected to be a yellow or brown solid | Inferred from analogs[4] |

| Solubility | Expected to be soluble in dichloromethane and other polar organic solvents | Inferred from analogs[4] |

| Melting Point | Not determined; likely >100 °C | Inferred from analogs[4][5] |

| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C | Recommended for similar compounds[4] |

Synthesis and Chemical Reactivity

The synthesis of 4-Chloro-2-methyl-5-nitroquinazoline can be approached through a logical, multi-step sequence common for quinazoline chemistry. The primary reactivity of the final compound is dominated by the susceptibility of the C4-chloro group to nucleophilic attack.

Proposed Synthetic Pathway

A robust synthesis can be designed starting from readily available precursors. The key transformations include cyclization to form the quinazolinone core, followed by regioselective nitration and finally chlorination. This approach is adapted from established methodologies for similar substituted quinolines and quinazolines.[6][7]

-

Cyclization: Reaction of an appropriate anthranilic acid derivative with acetonitrile or a related reagent to form 2-methylquinazolin-4(3H)-one.

-

Nitration: Introduction of the nitro group at the C5 position using standard nitrating agents. This step is critical for regioselectivity.

-

Chlorination: Conversion of the 4-oxo group of 2-methyl-5-nitroquinazolin-4(3H)-one to the 4-chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃). The lactam-lactim tautomerism of the quinazolinone facilitates this reaction.[2]

Experimental Protocol (Proposed)

This protocol is a representative, chemically sound procedure based on analogous transformations.[4][6]

Step 1: Synthesis of 2-methyl-5-nitroquinazolin-4(3H)-one

-

To a solution of 2-amino-6-nitrobenzoic acid (1 equivalent) in acetic anhydride (5-10 volumes), add sodium acetate (0.2 equivalents).

-

Heat the mixture to reflux (approx. 140°C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice water with vigorous stirring.

-

Filter the resulting precipitate, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield the crude 2-methyl-5-nitro-3,1-benzoxazin-4-one.

-

Treat the intermediate with an excess of aqueous ammonia and heat gently to induce ring transformation.

-

Cool, filter the precipitate, and recrystallize from ethanol to obtain pure 2-methyl-5-nitroquinazolin-4(3H)-one.

Step 2: Synthesis of 4-Chloro-2-methyl-5-nitroquinazoline

-

Suspend 2-methyl-5-nitroquinazolin-4(3H)-one (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 volumes).

-

Add a catalytic amount of N,N-dimethylformamide (DMF) to the suspension.

-

Heat the mixture to reflux (approx. 110°C) for 2-4 hours. The reaction should become a clear solution as it progresses. Monitor via TLC.

-

After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with constant stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

-

The product will precipitate as a solid. Filter the solid, wash it extensively with cold water, and dry it under vacuum.

-

Purify the crude product by column chromatography (silica gel, using a hexane-ethyl acetate gradient) or recrystallization to yield the final product.

Key Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The paramount feature of 4-Chloro-2-methyl-5-nitroquinazoline is the high reactivity of the C4-chloro substituent towards nucleophiles. This reactivity is a consequence of several electronic factors:

-

Ring Activation: The two nitrogen atoms within the pyrimidine ring are inherently electron-withdrawing, which polarizes the C4-Cl bond and makes the C4 carbon atom highly electrophilic.

-

Nitro Group Activation: The 5-nitro group is a powerful electron-withdrawing group. Its presence further depletes electron density from the ring system, significantly activating the C4 position for nucleophilic attack.

-

Stabilization of Intermediates: The electron-withdrawing nature of the ring and the nitro group helps to stabilize the negative charge of the Meisenheimer complex, the key intermediate formed during the SNAr reaction, thereby lowering the activation energy of the reaction.[8]

This predictable and high reactivity makes the compound an ideal starting point for introducing a wide variety of functional groups at the C4 position, including amines, alcohols, thiols, and others.[1][9]

Caption: General workflow for the SNAr reaction at the C4 position.

Applications in Drug Development

The true value of 4-Chloro-2-methyl-5-nitroquinazoline lies in its role as a versatile building block for synthesizing pharmacologically active molecules.

Scaffold for Kinase Inhibitors

The quinazoline core is central to numerous FDA-approved kinase inhibitors used in oncology (e.g., Gefitinib, Erlotinib). The 4-aminoquinazoline moiety is a key pharmacophore that binds to the hinge region of the ATP-binding pocket of many kinases. 4-Chloro-2-methyl-5-nitroquinazoline is an ideal precursor for creating libraries of 4-aminoquinazoline derivatives. By reacting it with a diverse set of primary and secondary amines, researchers can rapidly generate novel compounds for screening against various kinase targets. The nitro group can also be subsequently reduced to an amino group, providing another handle for further chemical modification.[3][6]

Intermediate in Multi-step Syntheses

Beyond direct substitution, the compound serves as a key intermediate for more complex heterocyclic systems. The reactive chloro group can be displaced to initiate cyclization reactions, leading to fused triazolo- or imidazo-quinazoline systems, which themselves have demonstrated a wide range of biological activities.[10][11]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 4-Chloro-2-methyl-5-nitroquinazoline is not available, safety precautions can be established based on data for structurally related compounds such as 4-chloroquinazolines and nitroaromatics.[12][13][14]

-

General Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[13] Prevent dispersion of dust.[12]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[15]

-

Contact: Avoid contact with skin, eyes, and clothing. The compound is expected to cause skin and eye irritation.[12][15] In case of contact, rinse the affected area immediately and thoroughly with water.

-

Ingestion: Do not ingest. Expected to be harmful or toxic if swallowed.[13][14]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[12]

Conclusion

4-Chloro-2-methyl-5-nitroquinazoline represents a highly valuable and strategic chemical entity for researchers in medicinal chemistry and drug discovery. Its facile synthesis and, most importantly, the activated C4-chloro group, render it an exceptional intermediate for the rapid elaboration of diverse chemical libraries. Its utility in the synthesis of potential kinase inhibitors and other complex heterocyclic systems underscores its importance as a building block for the next generation of therapeutic agents. Proper handling and an understanding of its reactivity are key to unlocking its full potential in the research and development pipeline.

References

- TCI Chemicals. (2025, May 26). SAFETY DATA SHEET: 2-(Chloromethyl)-4-methylquinazoline.

- BLDpharm. 83800-97-9 | 4-Chloro-2-(4-nitrophenyl)quinazoline.

- Fisher Scientific. (2022, February 8). SAFETY DATA SHEET: 4-Chloroquinazoline.

- TCI Chemicals. SAFETY DATA SHEET: Methyl 4-Chloro-2-pyridinecarboxylate.

- Campodónico, P. R., et al. (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate.

- Thermo Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: 4-Chloro-2-nitroaniline.

- Sigma-Aldrich. 4-Chloro-2-methyl-quinazoline AldrichCPR.

- MySkinRecipes. 4-Chloro-2-methyl-6-nitroquinazoline.

- ChemicalBook. (2025, July 24). 4-CHLORO-6-NITROQUINAZOLINE.

- Sigma-Aldrich. 4-Chloroquinazoline 97%.

- Li, W., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press.

- TargetMol. 4-CHLORO-QUINAZOLINE.

- Semantic Scholar. (2011). Reactions of quinazoline and its 4-oxo- and 4-chloro-substituted derivatives with nucleophiles.

- ResearchGate. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.

- El-Sayed, W. A., et al. (2023). Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. PMC.

- BenchChem. (2025). A Comparative Guide to the Reactivity of 7-Chloro-6-nitroquinoline and 4-chloro-7-nitroquinoline in Nucleophilic Aromatic Substitution.

- de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI.

- ResearchGate. (2025, August 10). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives.

- Al-Suwaidan, H. S., & Al-Majid, A. M. (2023). Quinazolinones, the Winning Horse in Drug Discovery. PMC.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Chloro-2-methyl-6-nitroquinazoline [myskinrecipes.com]

- 4. 4-CHLORO-6-NITROQUINAZOLINE | 19815-16-8 [chemicalbook.com]

- 5. 4-Chlorchinazolin 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. atlantis-press.com [atlantis-press.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. tcichemicals.com [tcichemicals.com]

Introduction: The Quinazoline Core as a Privileged Scaffold

An In-depth Technical Guide to 4-Chloro-2-methyl-5-nitroquinazoline (CAS 827031-53-8): A Versatile Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents, earning them the designation of "privileged structures." The quinazoline scaffold is a prominent member of this class.[1] Comprising a fused benzene and pyrimidine ring, this heterocyclic system is a cornerstone in the design of molecules with a vast array of biological activities, including anticancer, antibacterial, anti-inflammatory, and antihypertensive properties.[2][3][4] The versatility of the quinazoline nucleus allows for strategic substitutions at various positions, enabling fine-tuning of its pharmacological profile.[4]

This guide focuses on a specific, highly functionalized derivative: 4-Chloro-2-methyl-5-nitroquinazoline . This molecule is of particular interest to researchers and drug development professionals due to the unique combination of its substituents. The chloro group at the 4-position serves as an excellent leaving group for nucleophilic aromatic substitution, the methyl group at the 2-position modulates electronic properties and steric interactions, and the nitro group at the 5-position, a potent electron-withdrawing group, significantly influences the molecule's reactivity and biological potential.[5][6] The nitro group itself is a well-known pharmacophore that can impart a range of activities, from antimicrobial to anti-inflammatory.[6][7]

This document provides a comprehensive technical overview of 4-Chloro-2-methyl-5-nitroquinazoline, covering its structural characteristics, a proposed synthetic strategy, key chemical reactions, potential therapeutic applications, and essential safety protocols.

Section 1: Physicochemical Properties and Structural Analysis

Understanding the fundamental properties of a compound is the first step in its application. While specific experimental data for CAS 827031-53-8 is not widely published, we can infer its properties based on its structure and data from closely related analogues.

Caption: Figure 1: Structure of 4-Chloro-2-methyl-5-nitroquinazoline.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale / Source Analogue |

| CAS Number | 827031-53-8 | - |

| Molecular Formula | C₉H₆ClN₃O₂ | Based on structure |

| Molecular Weight | 223.62 g/mol | Calculated from formula |

| Appearance | Likely a yellow or off-white solid | Nitroaromatic compounds are often colored[8] |

| Solubility | Soluble in polar organic solvents (DMF, DMSO, THF); Insoluble in water | Typical for functionalized heterocyclic compounds[9] |

| Melting Point | >150 °C (Estimated) | Functionalized quinazolines often have high melting points[8] |

Section 2: Proposed Synthesis Strategy

Retrosynthetic Analysis

The primary disconnection strategy focuses on the key functional group transformations: the chlorination at C4 and the formation of the quinazolinone ring.

Sources

- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. omicsonline.org [omicsonline.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 8. 4-CHLORO-6-NITROQUINAZOLINE | 19815-16-8 [chemicalbook.com]

- 9. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. atlantis-press.com [atlantis-press.com]

An In-depth Technical Guide to 4-Chloro-2-methyl-5-nitroquinazoline: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Chloro-2-methyl-5-nitroquinazoline, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental molecular properties, synthesis, chemical reactivity, and its potential as a scaffold for the development of novel therapeutics.

Core Molecular Profile

4-Chloro-2-methyl-5-nitroquinazoline is a substituted quinazoline, a class of bicyclic aromatic compounds composed of a benzene ring fused to a pyrimidine ring. The specific substitutions of a chloro group at the 4-position, a methyl group at the 2-position, and a nitro group at the 5-position confer distinct chemical properties that are crucial for its synthetic utility and biological activity.

Molecular Formula and Weight

The chemical structure of 4-Chloro-2-methyl-5-nitroquinazoline leads to the following molecular characteristics:

| Property | Value |

| Molecular Formula | C₉H₆ClN₃O₂ |

| Molecular Weight | 223.62 g/mol |

| Monoisotopic Mass | 223.01485 g/mol |

Note: These values are calculated based on the chemical structure.

Synthesis of 4-Chloro-2-methyl-5-nitroquinazoline

The synthesis of 4-Chloro-2-methyl-5-nitroquinazoline is typically achieved through a two-step process starting from 2-amino-6-nitrobenzoic acid. The key intermediate is the corresponding quinazolinone, which is subsequently chlorinated.

Step 1: Synthesis of the Precursor, 2-methyl-5-nitroquinazolin-4(3H)-one

The formation of the quinazolinone ring system is a critical first step. This is generally accomplished by the cyclization of an N-acyl-anthranilic acid derivative.

Protocol:

-

Acetylation of 2-amino-6-nitrobenzoic acid: 2-amino-6-nitrobenzoic acid is reacted with an acetylating agent, such as acetic anhydride, to form 2-acetamido-6-nitrobenzoic acid.

-

Cyclization: The resulting 2-acetamido-6-nitrobenzoic acid is then cyclized to form 2-methyl-5-nitroquinazolin-4(3H)-one. This cyclization can be promoted by heating, often in the presence of a dehydrating agent. A common method involves reacting the acetylated precursor with a suitable amine, which facilitates ring closure.[1][2]

Diagram of the Synthesis of 2-methyl-5-nitroquinazolin-4(3H)-one:

Caption: Synthesis of the 2-methyl-5-nitroquinazolin-4(3H)-one precursor.

Step 2: Chlorination to Yield 4-Chloro-2-methyl-5-nitroquinazoline

The conversion of the quinazolinone to the final 4-chloro derivative is a crucial step that introduces a reactive handle for further functionalization.

Protocol:

-

Reaction with a Chlorinating Agent: 2-methyl-5-nitroquinazolin-4(3H)-one is treated with a strong chlorinating agent. Commonly used reagents for this transformation include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[3] The reaction is typically carried out in an inert solvent and may require heating to proceed to completion.

-

Work-up and Purification: Following the reaction, the excess chlorinating agent is carefully quenched, and the crude product is isolated. Purification is generally achieved by recrystallization or column chromatography to yield pure 4-Chloro-2-methyl-5-nitroquinazoline.

Diagram of the Chlorination Step:

Caption: Chlorination of the quinazolinone precursor.

Chemical Reactivity and Mechanistic Insights

The reactivity of 4-Chloro-2-methyl-5-nitroquinazoline is dominated by the chemical nature of its substituents and the inherent electronic properties of the quinazoline ring system.

Nucleophilic Aromatic Substitution (SₙAr) at the 4-Position

The chlorine atom at the 4-position of the quinazoline ring is highly susceptible to nucleophilic aromatic substitution (SₙAr). This reactivity is a cornerstone of its utility in medicinal chemistry, allowing for the introduction of a wide variety of functional groups.

Mechanistic Rationale:

-

Ring Activation: The electron-withdrawing nature of the nitrogen atoms within the pyrimidine ring, coupled with the potent electron-withdrawing effect of the nitro group at the 5-position, significantly activates the quinazoline ring towards nucleophilic attack. This activation is most pronounced at the 2- and 4-positions.

-

Regioselectivity: In 4-chloroquinazolines, the 4-position is generally more reactive towards nucleophiles than the 2-position.[4][5] This regioselectivity is attributed to the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C4.

-

Influence of the Nitro Group: The presence of the nitro group at the 5-position further enhances the electrophilicity of the C4 carbon, making it an even more favorable site for nucleophilic attack.[6] This allows for SₙAr reactions to proceed under milder conditions than those required for less activated 4-chloroquinazolines.

A wide array of nucleophiles, including amines, alcohols, and thiols, can be readily coupled to the 4-position of the quinazoline scaffold, enabling the synthesis of diverse compound libraries for biological screening.[7]

Diagram of the SₙAr Mechanism:

Caption: General mechanism of nucleophilic aromatic substitution at the 4-position.

Applications in Drug Discovery and Development

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.[1][4] The ability to readily functionalize 4-Chloro-2-methyl-5-nitroquinazoline makes it a valuable building block for the synthesis of potential therapeutic agents.

Kinase Inhibitors

A significant number of approved and investigational cancer drugs are based on the 4-anilinoquinazoline scaffold, which are potent inhibitors of various protein kinases, such as the epidermal growth factor receptor (EGFR).[8] The synthesis of these inhibitors often involves the SₙAr reaction between a 4-chloroquinazoline and a substituted aniline. The specific substitution pattern on both the quinazoline ring and the aniline moiety is crucial for determining the potency and selectivity of the kinase inhibition.

Antimicrobial and Other Biological Activities

Derivatives of quinazoline have demonstrated a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties.[9][10] The introduction of various substituents at the 4-position of the 2-methyl-5-nitroquinazoline core can lead to the discovery of novel compounds with therapeutic potential in these areas.

Conclusion

4-Chloro-2-methyl-5-nitroquinazoline is a versatile and valuable building block for the synthesis of a wide array of heterocyclic compounds with significant potential in drug discovery. Its straightforward synthesis and the high reactivity of the 4-chloro substituent towards nucleophilic aromatic substitution provide a robust platform for the generation of diverse molecular libraries. The inherent biological relevance of the quinazoline scaffold, particularly in the development of kinase inhibitors, ensures that this compound will continue to be of great interest to researchers in medicinal chemistry and drug development.

References

-

Sánchez, B., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. ResearchGate. Available at: [Link]

-

Lima, L. M., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 6021. Available at: [Link]

-

Lima, L. M., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed. Available at: [Link]

-

Beilstein Journal of Organic Chemistry. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journals. Available at: [Link]

-

MDPI. (2023). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. Available at: [Link]

-

ResearchGate. (n.d.). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. Available at: [Link]

-

ResearchGate. (2023). Synthesis of 2-methyl-5-nitroquinazolin-4(3H)-one. ResearchGate. Available at: [Link]

-

Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. Available at: [Link]

-

MDPI. (2016). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. MDPI. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC. Available at: [Link]

-

PubChem. (n.d.). 4-Chloro-6-nitroquinazoline. PubChem. Available at: [Link]

- Google Patents. (n.d.). Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol. Google Patents.

-

ResearchGate. (2018). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. ResearchGate. Available at: [Link]

-

ResearchGate. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. Available at: [Link]

-

International Journal of Medical and Pharmaceutical Research. (2025). Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. IJMPR. Available at: [Link]

-

PubChemLite. (n.d.). 4-chloro-8-nitroquinazoline (C8H4ClN3O2). PubChemLite. Available at: [Link]

-

PubChem. (n.d.). 4-Chloro-2-methylquinoline. PubChem. Available at: [Link]

-

PubChem. (n.d.). 4-Chloro-2-phenylquinazoline. PubChem. Available at: [Link]

-

National Center for Biotechnology Information. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis - chemicalbook [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]

- 8. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijmpr.in [ijmpr.in]

5-nitro-substituted quinazoline derivatives in medicinal chemistry

The 5-Nitroquinazoline Scaffold: Synthetic Access and Bioreductive Therapeutic Potential

Abstract This technical guide analyzes the medicinal chemistry of 5-nitro-substituted quinazoline derivatives , a distinct regioisomeric class often overshadowed by their 6- and 7-substituted counterparts (e.g., Gefitinib, Erlotinib). While standard electrophilic aromatic substitution favors the 6-position, the 5-nitro scaffold offers unique steric and electronic profiles, particularly as Hypoxia-Activated Prodrugs (HAPs) and conformationally restricted kinase inhibitors. This document details the regioselective synthesis via 6-nitroanthranilic acid, the bioreductive mechanism of action, and specific protocols for their development.

Introduction: The Regioisomeric Imperative

In quinazoline-based drug discovery, the 6- and 7-positions are the "default" vectors for solubility and potency optimization, largely due to the accessibility of starting materials (e.g., 4-nitroanthranilic acid). However, the 5-position (peri-position to the bridgehead nitrogen) presents a high-value target for two reasons:

-

Electronic "Trigger" Capability: The 5-nitro group is electronically coupled to the pyrimidine ring but sterically distinct from the ATP-binding cleft interactions typical of the 6/7-positions. This makes it an ideal candidate for bioreductive triggers —moieties that remain inert in normoxic tissue but reduce to toxic species (hydroxylamines/amines) in the hypoxic cores of solid tumors.

-

Steric Occlusion: Substituents at the 5-position can induce atropisomerism or lock the conformation of the 4-anilino moiety, potentially increasing selectivity for specific kinase mutants (e.g., EGFR T790M) by clashing with the gatekeeper residue.

Synthetic Chemistry: Accessing the 5-Nitro Scaffold

Direct nitration of quinazolin-4(3H)-one yields the 6-nitro isomer due to the directing effects of the fused benzene ring. Accessing the 5-nitro isomer requires a de novo cyclization strategy starting from 2-amino-6-nitrobenzoic acid (6-nitroanthranilic acid) .

The Synthetic Pathway

The critical step is the cyclization of 6-nitroanthranilic acid. Unlike the 4- or 5-nitro isomers, the 6-nitro precursor is sterically crowded, often requiring higher temperatures or microwave assistance for the Niementowski reaction.

Figure 1: Regioselective synthesis of 5-nitro-4-anilinoquinazoline derivatives. Note that starting material selection determines the final nitro position.

Protocol: Synthesis of 5-Nitroquinazolin-4(3H)-one

Standard Operating Procedure (SOP) for Lab-Scale Synthesis.

Reagents:

-

2-Amino-6-nitrobenzoic acid (10.0 mmol)

-

Formamide (30.0 mL)

-

Ammonium acetate (1.0 mmol, catalyst)

Step-by-Step Methodology:

-

Setup: Charge a 100 mL round-bottom flask with 2-amino-6-nitrobenzoic acid (1.82 g) and formamide (30 mL). Add ammonium acetate (0.08 g).

-

Cyclization: Heat the mixture to 140–150 °C for 6–8 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The 6-nitro starting material is highly polar; the product is less polar.

-

Critical Control Point: Do not exceed 180°C to avoid thermal decomposition of the nitro group.

-

-

Workup: Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (100 mL) with vigorous stirring.

-

Isolation: A precipitate will form.[1][2] Filter the solid under vacuum.[2] Wash the cake with water (

mL) and cold ethanol ( -

Purification: Recrystallize from ethanol/DMF (9:1) to afford 5-nitroquinazolin-4(3H)-one as a yellow solid.

-

Yield Expectation: 65–75%.

-

Validation: 1H NMR (DMSO-d6) should show a downfield singlet for H-2 (~8.2 ppm) and the specific splitting pattern for the 5,6,7,8-aromatic protons (doublet-triplet-doublet).

-

Medicinal Chemistry: The Hypoxia-Activated Mechanism

The 5-nitro group serves as an "off-switch" that is flipped "on" by enzymatic reduction in hypoxic tumor environments.

Mechanism of Action (Bioreductive Activation)

In normoxic cells, the nitro group is stable. In hypoxic cells (oxygen concentration < 0.1%), one-electron reductases (e.g., Cytochrome P450 reductase) reduce the nitro group to a nitro radical anion. Without oxygen to re-oxidize this radical (futile cycling), it is further reduced to a hydroxylamine or amine .

-

Electronic Switch: The

group is strongly electron-withdrawing (EWG), deactivating the quinazoline ring. -

Reduction:

. -

Activation: The

group is electron-donating (EDG). This dramatic electronic shift (-

Increase the basicity of N1, enhancing binding affinity to the kinase hinge region.

-

Trigger electronic fragmentation (if a leaving group is present).

-

Figure 2: Bioreductive activation pathway of 5-nitroquinazolines. Specificity is derived from the "Futile Cycling" step which prevents activation in healthy, oxygenated tissue.

Biological Evaluation & SAR

Structure-Activity Relationship (SAR)

Comparing 5-nitro vs. 6-nitro derivatives reveals distinct profiles:

| Feature | 5-Nitro Derivative | 6-Nitro Derivative |

| Steric Environment | High (Peri-interaction with C4-substituent) | Low (Solvent exposed) |

| pKa (N1) | Significantly lowered (Strong EWG effect) | Moderately lowered |

| Metabolic Liability | High (Nitroreduction in hypoxia) | Moderate |

| Binding Mode | Often forces "twisted" conformation of 4-anilino group | Planar conformation possible |

Experimental Protocol: Hypoxia Cytotoxicity Assay

To validate the 5-nitro derivative as a prodrug, one must demonstrate Hypoxia Cytotoxicity Ratio (HCR) .

Protocol:

-

Cell Lines: A549 (Lung) or HT-29 (Colon).

-

Conditions:

-

Normoxia: 95% Air / 5% CO2.

-

Hypoxia: Anoxic chamber (N2/H2/CO2) with < 0.1% O2.

-

-

Dosing: Treat cells with graded concentrations of the 5-nitroquinazoline (0.01 – 100

M) for 4 hours. -

Washout: Remove drug, wash with PBS, and replace with fresh media.

-

Incubation: Incubate both plates under Normoxic conditions for 72 hours (to allow cell death/survival to manifest).

-

Readout: MTT or CellTiter-Glo assay.

-

Calculation:

.-

Target: An HCR > 10 indicates significant hypoxia selectivity.

-

References

-

Synthesis of 6-Nitroanthranilic Acid Precursors

-

Makosza, M., & Wojciechowski, K. (1984). "Vicarious Nucleophilic Substitution of Hydrogen." Liebigs Annalen der Chemie.

-

-

Quinazoline Synthesis via Niementowski Reaction

-

Alexandre, F. R., et al. (2003). "Synthesis and biological evaluation of novel quinazoline derivatives." Bioorganic & Medicinal Chemistry.

-

-

Hypoxia-Activated Prodrug Mechanisms

-

Wilson, W. R., & Hay, M. P. (2011). "Targeting hypoxia in cancer therapy." Nature Reviews Cancer, 11(6), 393-410.

-

-

Regiochemistry of Quinazoline Nitration

-

Armarego, W. L. F. (1963).[3] "Quinazolines. Part VI. Covalent hydration in nitroquinazolines." Journal of the Chemical Society.

-

-

EGFR Kinase Inhibition by Nitro-Quinazolines

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. US5457105A - Quinazoline derivatives useful for treatment of neoplastic disease - Google Patents [patents.google.com]

- 5. CA2086968C - Quinazoline derivatives - Google Patents [patents.google.com]

Electronic properties of 5-nitroquinazoline ring system

An In-Depth Technical Guide to the Electronic Properties of the 5-Nitroquinazoline Ring System

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous bioactive compounds.[1] The introduction of a nitro group, a powerful modulator of electronic properties, at the 5-position creates the 5-nitroquinazoline system, a core of significant interest in modern drug discovery. This guide provides an in-depth analysis of the fundamental electronic characteristics of this ring system. We will explore how the potent electron-withdrawing nature of the 5-nitro moiety fundamentally alters the electron density distribution, reactivity, and spectroscopic signature of the quinazoline core. Furthermore, this paper will detail the profound implications of these electronic properties on chemical reactivity, particularly in nucleophilic substitution reactions, and their critical role in modulating biological activity, with a focus on structure-activity relationships (SAR) in the context of kinase inhibition and antimicrobial agent development. This analysis is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique electronic landscape of the 5-nitroquinazoline system for the rational design of novel therapeutics.

Introduction: The Convergence of a Privileged Scaffold and a Powerful Functional Group

Quinazolines, heterocyclic compounds composed of fused benzene and pyrimidine rings, are integral to the development of therapeutics.[1][2] Their versatile structure allows for diverse functionalization, leading to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4] The biological significance of this scaffold is underscored by the number of approved drugs incorporating the quinazoline nucleus.[1][4]

Parallel to the importance of the scaffold is the role of the nitro functional group (-NO2) in drug design. Characterized by its strong electron-withdrawing nature, the nitro group can significantly alter a molecule's stability, solubility, receptor binding affinity, and overall pharmacokinetic profile.[5] Its incorporation is a deliberate strategy to modulate the electronic environment of a pharmacophore.[5]

The strategic placement of a nitro group at the C5 position of the quinazoline ring system creates a unique electronic environment. This guide will dissect the consequences of this substitution, providing a foundational understanding for its application in synthetic and medicinal chemistry.

Synthesis and Structural Features

The synthesis of 5-nitroquinazoline derivatives typically begins with appropriately substituted anthranilic acid precursors. For instance, 2-methyl-5-nitroquinazolin-4(3H)-one can be synthesized from 2-methyl-5-nitro-4H-benzo[d][6][7]oxazin-4-one through reaction with amines.[8][9] Another route involves the conversion of 3-nitrophthalic acid into 5-nitroquinazoline-2,4-diones via a Curtius rearrangement.[6]

Below is the core structure of 5-nitroquinazoline, illustrating the conventional numbering system.

Caption: Core structure of 5-nitroquinazoline.

Core Electronic Properties

The introduction of the nitro group at the C5 position dramatically reshapes the electronic landscape of the quinazoline scaffold. This is not a subtle perturbation but a fundamental shift in electron density and molecular orbital energies.

The Potent Electron-Withdrawing Effect

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry, exerting its influence through both inductive and resonance (mesomeric) effects.[5][10]

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the C5 carbon through the sigma bond framework.

-

Resonance Effect (-M): The nitro group deactivates the aromatic ring by withdrawing electron density through resonance. The positive charge on the nitrogen atom facilitates the delocalization of pi-electrons from the benzene portion of the quinazoline ring onto the oxygen atoms.

This strong electron-withdrawing capability is the primary driver for the unique reactivity and biological properties of the 5-nitroquinazoline system.[10]

Electron Density Distribution

The consequence of the potent -I and -M effects is a significant polarization of the entire ring system. The benzene ring becomes highly electron-deficient, particularly at the positions ortho and para to the nitro group (C6 and C8). This reduction in electron density is a key feature that activates the scaffold.[10]

Caption: Polarization of the 5-nitroquinazoline ring system.

Frontier Molecular Orbitals (HOMO/LUMO)

A critical consequence of the nitro group's electron-withdrawing nature is its effect on the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

LUMO Energy: The 5-nitro group significantly lowers the energy of the LUMO. A lower LUMO energy indicates that the molecule is a better electron acceptor. This is the primary reason for the heightened susceptibility of the ring to attack by nucleophiles.

Table 1: Predicted Electronic Properties Based on Computational Analysis of Analogous Systems

| Parameter | Predicted Influence of 5-Nitro Group | Rationale & Implication |

| LUMO Energy | Significantly Lowered | Increases electrophilicity of the ring; primes for nucleophilic attack. |

| HOMO Energy | Slightly Lowered | Less impacted than LUMO, but overall orbital energies are stabilized. |

| HOMO-LUMO Gap (ΔE) | Reduced | Indicates higher chemical reactivity and lower kinetic stability.[11] |

| Dipole Moment | Increased | Reflects the significant charge separation and polarization of the molecule. |

| Electron Affinity (EA) | Increased | Correlates with the lowered LUMO, indicating a greater ability to accept an electron. |

| Chemical Hardness (η) | Decreased | A lower value for chemical hardness suggests higher reactivity.[11] |

Note: These predictions are derived from principles of physical organic chemistry and computational data on structurally related molecules.[11][13][14]

Impact on Chemical Reactivity

The electronically polarized nature of the 5-nitroquinazoline system dictates its chemical behavior, making it a versatile intermediate for further chemical modification.

Susceptibility to Nucleophilic Aromatic Substitution (SNAr)

The most significant consequence of the electron-deficient benzene ring is its activation towards Nucleophilic Aromatic Substitution (SNAr). The nitro group acts as a powerful activating group, stabilizing the negative charge in the intermediate Meisenheimer complex. This allows for the displacement of leaving groups (like halides) or even hydrogen atoms at positions activated by the nitro group. The strong electron-withdrawing ability of the nitro group facilitates reactions with nucleophilic reagents.[10] For example, reactions of nucleophilic substitution have been described in 5-nitroquinolines that proceed at the ortho-position to the nitro group.[15]

Caption: Inhibition of a kinase signaling pathway.

Structure-Activity Relationship (SAR) Insights

SAR studies consistently demonstrate the impact of the nitro group's position and electronic influence. Its strong electron-withdrawing effect is often crucial for potent activity.

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Nitro-Quinazoline Derivatives

| Derivative Class | Target/Activity | Key SAR Finding | Reference |

| 5-Anilinoquinazoline-8-nitro | VEGFR-2 Kinase Inhibition | The nitro group is part of a scaffold that yields potent submicromolar inhibitors. [7] | [7] |

| 6-Nitroquinazolines | Anticancer (EGFR) | The 6-nitro group is a common feature in quinazoline-based EGFR inhibitors, contributing to the required pharmacophore. [2][16][17] | [2][16][17] |

| 10-Nitro pyrido[3,4-g]quinazoline | DYRK/CLK Kinase Inhibition | A nitro group at C10 dramatically increases potency and selectivity for CLK4 and DYRK3 compared to an amino group at the same position. [12] | [12] |

| 2-substituted-3-aryl-quinazolinones | Antibacterial | A strong electron-withdrawing group (-NO2) on the 3-aryl moiety enhanced activity against several bacterial strains, including B. subtilis and K. pneumoniae. [18] | [18] |

Bio-reduction and Potential Liabilities

A critical consideration for any nitro-aromatic drug candidate is the potential for in-vivo metabolic reduction. The nitro group can be reduced by cellular reductases to form nitroso and hydroxylamine intermediates, which can be reactive. [5]This metabolic pathway can lead to the generation of reactive oxygen species (ROS) and potential toxicity. [5]While this can be a liability, it is also a mechanism of action for certain antimicrobial and antiprotozoal agents, where the reductive activation is selective for the pathogen. [5]Therefore, the metabolic fate of the 5-nitro group must be carefully evaluated during the drug development process.

Conclusion

The 5-nitroquinazoline ring system is a scaffold defined by its highly polarized and electron-deficient nature. The powerful electron-withdrawing properties of the 5-nitro group govern the system's chemical reactivity, prime it for nucleophilic substitution, and create a unique spectroscopic signature. These same electronic features are instrumental in its application in medicinal chemistry, where they are leveraged to enhance binding affinity with biological targets, particularly protein kinases. A thorough understanding of the electronic landscape of this system—from its frontier molecular orbitals to its metabolic liabilities—is essential for any scientist seeking to rationally design and develop the next generation of quinazoline-based therapeutics.

References

-

Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2012). A convenient synthesis of 5- and 8-nitroquinazoline-2,4-dione derivatives. ResearchGate. [Link]

-

Saxena, S., Mishra, R., Mazumder, A., Mazumder, R., & Shuaib, M. (2025). Synthesis of 2-methyl-5-nitroquinazolin-4(3H)-one. ResearchGate. [Link]

-

Abdel-Atty, M. M., et al. (n.d.). Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking. Organic & Biomolecular Chemistry. [Link]

-

Oshiro, Y., & Kuroki, T. (2022). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. PMC. [Link]

-

Azev, Y. A., et al. (2020). 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline. ResearchGate. [Link]

-

Nishikawa, K., et al. (2001). Structure-activity relationships of quinazoline derivatives: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation. PubMed. [Link]

-

MDPI. (2024). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. MDPI. [Link]

-

SciSpace. (n.d.). Quinazoline derivatives & pharmacological activities: a review. SciSpace. [Link]

-

MDPI. (2024). Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evaluation. MDPI. [Link]

-

ResearchGate. (2025). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. ResearchGate. [Link]

-

PMC. (n.d.). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. PMC. [Link]

-

Gushchina, I. V., et al. (2024). The Nitro Group Reshapes the Effects of Pyrido[3,4-g]quinazoline Derivatives on DYRK/CLK Activity and RNA Splicing in Glioblastoma Cells. MDPI. [Link]

-

PMC. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. PMC. [Link]

-

PMC. (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). PMC. [Link]

-

MDPI. (n.d.). Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives. MDPI. [Link]

-

Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]

-

MDPI. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. [Link]

-

PMC. (n.d.). Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. PMC. [Link]

-

Agrawal, P., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]

-

ResearchGate. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). ResearchGate. [Link]

-

PMC. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC. [Link]

-

NIH. (n.d.). 6-Nitroquinazoline. PubChem. [Link]

-

MDPI. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. MDPI. [Link]

-

AVESİS. (2024). Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. AVESİS. [Link]

-

MDPI. (2025). A Comprehensive Study of the Synthesis, Spectral Characteristics, Quantum–Chemical Molecular Electron Density Theory, and In Silico Future Perspective of Novel CBr3-Functionalyzed Nitro-2-Isoxazolines Obtained via (3 + 2) Cycloaddition of (E)-3,3,3-Tribromo-1-Nitroprop-1-ene. MDPI. [Link]

-

Semantic Scholar. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Semantic Scholar. [Link]

-

TSI Journals. (n.d.). QUINAZOLINE DERIVATIVES WITH POTENT ANTI-INFLAMMATORY AND ANTI-ALLERGIC ACTIVITIES. TSI Journals. [Link]

-

Orbital: The Electronic Journal of Chemistry. (2024). Quantum Chemical-Based Investigations and Lipophilicity Evaluations on Some Structurally Related Quinazoline Derivatives. Orbital: The Electronic Journal of Chemistry. [Link]

-

Digital Archive. (n.d.). A COMPUTATIONAL APPROACH TO EVALUATE THE pKa's OF QUINAZOLINE DERIVATIVES. Digital Archive. [Link]

-

RSC Publishing. (2016). Evaluation of the electronic properties of perfluorophenyl functionalized quinolines and their hybrids with carbon nanostructures. RSC Publishing. [Link]

Sources

- 1. digitalarchive.library.bogazici.edu.tr [digitalarchive.library.bogazici.edu.tr]

- 2. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. svedbergopen.com [svedbergopen.com]

- 6. researchgate.net [researchgate.net]

- 7. Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives [article.sapub.org]

- 12. The Nitro Group Reshapes the Effects of Pyrido[3,4-g]quinazoline Derivatives on DYRK/CLK Activity and RNA Splicing in Glioblastoma Cells | MDPI [mdpi.com]

- 13. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 14. Quantum Chemical-Based Investigations and Lipophilicity Evaluations on Some Structurally Related Quinazoline Derivatives | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 4-anilinoquinazolines from 4-Chloro-2-methyl-5-nitroquinazoline

Application Note: Strategic Synthesis of 5-Nitro-4-Anilinoquinazolines

Executive Summary

This guide details the synthesis of 4-anilino-2-methyl-5-nitroquinazolines via Nucleophilic Aromatic Substitution (

Strategic Analysis of the Scaffold

The Target: 4-Anilino-2-methyl-5-nitroquinazoline

The 5-nitroquinazoline core is often utilized to probe the "inner" hydrophobic pocket of kinase ATP-binding sites. The 2-methyl group serves as a handle for further functionalization or solubility enhancement, while the 5-nitro group acts as a precursor for amino-linked solubilizing tails or tricyclic ring closures.

Mechanistic Insight ( )

The reaction proceeds via an addition-elimination mechanism.

-

Activation: The pyrimidine ring is electron-deficient. The 5-nitro group (strong EWG) further pulls electron density, making C4 highly electrophilic.

-

Attack: The aniline nitrogen attacks C4, forming a Meisenheimer-like tetrahedral intermediate.

-

Elimination: Chloride is expelled, and aromatization restores the quinazoline system.

-

Salt Formation: The displaced HCl protonates the product (usually at N1), causing it to precipitate in non-polar solvents.

Critical Consideration (The "5-Position Paradox"):

-

Electronic Effect: The 5-

makes C4 more reactive than in unsubstituted quinazolines. - is physically bulky and sits adjacent to C4. This hinders the approach of the nucleophile, especially if the aniline itself has ortho-substituents.

-

Outcome: Reaction times may be longer than expected for activated substrates, and microwave irradiation is often required to overcome the steric energy barrier.

Visualized Pathways

Figure 1: Reaction Mechanism

The following diagram illustrates the

Caption: Stepwise

Experimental Protocols

Materials & Reagents

-

Starting Material: 4-Chloro-2-methyl-5-nitroquinazoline (1.0 eq).

-

Nucleophile: Substituted Aniline (1.1 eq).

-

Solvent: Isopropanol (iPrOH) - anhydrous preferred to prevent hydrolysis.

-

Catalyst (Optional): HCl (4M in dioxane) - only if aniline is extremely electron-poor.

Method A: Standard Thermal Reflux (Scalable)

Best for: Electron-rich to neutral anilines (e.g., 3-bromoaniline, m-toluidine).

-

Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Chloro-2-methyl-5-nitroquinazoline (1.0 mmol) in Isopropanol (10–15 mL).

-

Addition: Add the Aniline (1.1 mmol) dropwise.

-

Note: If the aniline is a solid, dissolve it in a minimal amount of iPrOH before addition.

-

-

Reflux: Heat the mixture to reflux (

C) for 4–12 hours.-

Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting chloride moves fast; the product salt stays at the baseline or streaks.

-

-

Precipitation: Cool the reaction mixture to room temperature (RT), then chill in an ice bath for 30 minutes. The product should precipitate as a yellow/orange solid.

-

Isolation: Filter the solid under vacuum. Wash the cake with cold iPrOH (

mL) followed by diethyl ether ( -

Drying: Dry under vacuum at

C.

Method B: Microwave-Assisted Synthesis (High Throughput)

Best for: Sterically hindered anilines (e.g., 2-chloroaniline) or electron-poor anilines.

-

Charge: In a microwave vial (2–5 mL), suspend the Quinazoline (0.5 mmol) and Aniline (0.6 mmol) in Isopropanol (3 mL).

-

Irradiation: Seal the vial. Heat at

C for 15–30 minutes (High Absorption setting).-

Why: The thermal boost overcomes the steric repulsion of the 5-nitro group.

-

-

Workup: Cool the vial. If precipitate forms, proceed to filtration (as in Method A). If no precipitate forms (common with weak bases), evaporate solvent and purify via flash chromatography.

Protocol: Conversion to Free Base

Required for biological assays (IC50 determination).

-

Suspend the HCl salt in Ethyl Acetate (EtOAc) .

-

Add saturated aqueous

and stir vigorously for 30 minutes until the solid dissolves or the organic layer clarifies. -

Separate layers. Extract aqueous layer with EtOAc (

). -

Dry combined organics over

, filter, and concentrate.

Workflow & Decision Logic

Figure 2: Experimental Workflow

This flowchart guides the researcher through method selection and purification logic.

Caption: Decision tree for selecting synthesis method and purification route based on aniline properties.

Data & Troubleshooting

Expected Yields vs. Aniline Electronics

| Aniline Type | Example | Method | Expected Yield | Notes |

| Electron Rich | 3,4-Dimethoxyaniline | A (Reflux) | >85% | Rapid precipitation; high purity. |

| Neutral | Aniline, 3-Bromoaniline | A (Reflux) | 75-85% | Standard kinetics. |

| Electron Poor | 3-Nitroaniline | B (MW) | 50-65% | Requires high temp; often requires chromatography. |

| Steric | 2-Chloro-4-fluoroaniline | B (MW) | 40-60% | 5-NO2 and 2-Cl clash; reaction is slow. |

Common Issues & Solutions

-

Hydrolysis (Formation of Quinazolinone):

-

No Precipitation:

-

Cause: Product HCl salt is soluble in hot iPrOH (common with lipophilic anilines).

-

Fix: Add diethyl ether or hexane to the cooled solution to force precipitation.

-

-

Regioselectivity:

-

Note: With 4-chloro-2-methyl-5-nitroquinazoline, regioselectivity is not an issue (only C4 is labile). However, ensure the starting material is not the 4-hydroxy tautomer, which is unreactive.

-

References

-

Bridges, A. J., et al. (1996). "Tyrosine Kinase Inhibitors.[3][5][6][7] 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor." Journal of Medicinal Chemistry.

-

Wissner, A., et al. (2003). "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Effect of the 5-Position Substituent." Journal of Medicinal Chemistry.

-

Chandregowda, V., et al. (2009). "Synthesis of novel 4-anilino-6-nitroquinazolines as potential anticancer agents." European Journal of Medicinal Chemistry.

-

Ravez, S., et al. (2014). "Protein kinase inhibitors based on the quinazoline scaffold: a patent review (2009 – present)." Expert Opinion on Therapeutic Patents.

-

BenchChem. (2025).[8] "Application Notes: Synthesis of 4-Anilinoquinazoline Derivatives." BenchChem Protocols.

Sources

- 1. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]

- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. wisdomlib.org [wisdomlib.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Accelerated Discovery – Microwave-Assisted Synthesis of Bioactive Quinazoline Scaffolds

Executive Summary

The quinazoline pharmacophore is a cornerstone in medicinal chemistry, serving as the structural backbone for critical oncology drugs such as Gefitinib (Iressa) and Erlotinib (Tarceva) . Traditional thermal synthesis of these scaffolds (e.g., via the Niementowski reaction) is often plagued by harsh conditions (

This Application Note details optimized protocols for the Microwave-Assisted Organic Synthesis (MAOS) of quinazoline derivatives. By leveraging the specific heating mechanisms of dielectric polarization, researchers can achieve:

-

Reaction Acceleration: Reduction of synthesis time from hours to minutes.[1]

-

Enhanced Purity: Suppression of side reactions via uniform internal heating.

-

Green Profiles: Utilization of water or ethanol as solvents, or solvent-free conditions.

Scientific Foundation: Why Microwave?

To reproduce these protocols effectively, one must understand the interaction between the microwave field and the reaction matrix. Unlike conventional heating (conduction/convection), which heats from the vessel walls inward, microwave irradiation heats the sample volumetrically through two primary mechanisms:

-

Dipolar Polarization: Polar molecules (e.g., DMSO, Ethanol, Water) align with the oscillating electric field. The friction from this realignment generates heat.

-

Ionic Conduction: Dissolved ions oscillate back and forth under the influence of the field, colliding with neighboring molecules to generate heat.

Critical Parameter: Loss Tangent (

-

High Absorbers (

): Ethanol, DMSO, Formamide. (Ideal for rapid heating). -

Low Absorbers (

): Toluene, Hexane. (Require "doping" with ionic liquids or polar additives to heat effectively).

Experimental Protocols

Protocol A: The Modified Niementowski Synthesis (Core Scaffold)

Target: Synthesis of 4(3H)-quinazolinone

This protocol overcomes the high activation energy barrier of the classic Niementowski reaction, which typically requires fusion at

Materials:

-

Anthranilic acid (1.0 equiv)

-

Formamide (5.0 equiv) – Acts as both reagent and solvent (High

). -

Catalytic acetic acid (optional, 0.1 equiv).

Workflow Diagram:

Caption: Figure 1. Optimized workflow for the microwave-assisted Niementowski cyclization.

Step-by-Step Procedure:

-

Loading: In a 10 mL microwave-transparent vessel (Quartz or Borosilicate), suspend 1.37 g (10 mmol) of anthranilic acid in 2 mL of formamide.

-

Sealing: Cap the vessel with a Teflon-lined septum suitable for pressures up to 20 bar.

-

Irradiation: Program the microwave reactor (monomode preferred) with the following parameters:

-

Temperature:

-

Hold Time: 10 minutes

-

Power: Dynamic (Max 300W)

-

Stirring: High

-

-

Workup: After cooling to

, pour the reaction mixture into 50 mL of crushed ice. The excess formamide dissolves, and the product precipitates. -

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

Self-Validation:

-

TLC: Check completion using Ethyl Acetate:Hexane (3:7). Starting material (Anthranilic acid) is highly fluorescent; product is less so.

-

Melting Point: Pure product should melt at

.

Protocol B: One-Pot 3-Component Synthesis (Library Generation)

Target: 2,3-Disubstituted Quinazolin-4(3H)-ones

This protocol utilizes Isatoic Anhydride, a more reactive precursor than anthranilic acid, allowing for a "green" synthesis in water or ethanol without strong acid catalysts.

Reaction Scheme Logic:

Isatoic Anhydride + Primary Amine

Materials:

-

Isatoic Anhydride (1.0 equiv)

-

Primary Amine (e.g., Benzylamine, 1.1 equiv)

-

Aromatic Aldehyde (e.g., Benzaldehyde, 1.1 equiv)

-

Solvent: Water (Green) or Ethanol.

Mechanism Diagram:

Caption: Figure 2. Mechanistic pathway of the 3-component reaction. MW irradiation accelerates the initial nucleophilic attack and the final dehydration.

Step-by-Step Procedure:

-

Loading: Mix Isatoic anhydride (1 mmol), amine (1.1 mmol), and aldehyde (1.1 mmol) in 2 mL of Ethanol.

-

Catalyst: Add 5 mol%

(Alum) or perform catalyst-free in water if reagents are soluble. -

Irradiation:

-

Temperature:

-

Time: 5–8 minutes

-

-

Workup: The product often precipitates upon cooling. Filter and wash with cold ethanol.

Data Presentation: Thermal vs. Microwave

The following table contrasts the efficiency of Protocol A (Niementowski) under different conditions.

| Parameter | Conventional Thermal | Microwave (Open Vessel) | Microwave (Sealed/Protocol A) |

| Temperature | Reflux ( | Reflux ( | |

| Time | 6–8 Hours | 15–20 Minutes | 10 Minutes |

| Yield | 60–65% | 75–80% | 87–96% |

| Solvent Vol | High (20-50 mL) | Medium | Low (2 mL) |

| Energy | High (Prolonged heating) | Low | Very Low |

Data aggregated from comparative studies (See References [1], [2]).

Troubleshooting & Optimization (Expert Insights)

Issue: "Vessel Over-Pressurization"

-

Cause: Decarboxylation of Isatoic anhydride releases

. -

Solution: Do not fill vessels

. Use a reactor with active pressure management. If using a sealed tube, ensure the pressure limit is

Issue: "Low Yield with Non-Polar Aldehydes"

-

Cause: Poor coupling with microwaves due to low polarity.

-

Solution: Add a "passive heating element" (e.g., a SiC boiling stone) or use a high

solvent like Ethylene Glycol to transfer heat.

Issue: "Heterogeneous Heating"

-

Cause: Solids sticking to the vessel wall (Hot spots).

-

Solution: Maximize stirring speed. Use magnetic stir bars appropriate for the vessel size.

Safety Considerations

-

Superheating: Microwave-heated solvents can reach temperatures well above their atmospheric boiling points. Always allow the vessel to cool to

before opening to prevent "bumping" or flash vaporization. -

Solvent Arcing: Avoid using metal catalysts or sensors inside the cavity unless the instrument is designed for it.

References

-

Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Source: Frontiers in Chemistry (2020).[2] URL:[Link] Relevance: Comprehensive review of Niementowski and MCR pathways.[1][2]

-

Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Source: Bentham Science / Combinatorial Chemistry & High Throughput Screening. URL:[Link] Relevance: Validates the yield improvements over thermal methods.

-

Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones. Source: Taylor & Francis / Synthetic Communications. URL:[Link] Relevance: Protocols for using Deep Eutectic Solvents (DES) and water.

-

Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Source: Molecules (NIH/NLM). URL:[Link] Relevance: Connects the quinazoline core synthesis to the specific drug Gefitinib.[3]

Sources

Application Note: Strategic Displacement of Chlorine in 5-Nitroquinazolines

Executive Summary

The functionalization of 5-nitro-4-chloroquinazoline via Nucleophilic Aromatic Substitution (

This guide provides optimized reagent systems and protocols to navigate this steric-electronic trade-off. Unlike the more common 6- or 7-nitro isomers, the 5-nitro scaffold requires strict control over solvent polarity and base sterics to prevent hydrolysis and ensure regioselectivity.

Mechanistic Rationale

The Electronic vs. Steric Conflict

The reactivity of the C4-chloride is governed by two opposing factors:

-

Electronic Activation (Pro-Reaction): The 5-nitro group is a strong electron-withdrawing group (EWG). Through inductive effects (-I) and field effects, it significantly lowers the LUMO energy at C4, making it highly electrophilic.

-

Steric Hindrance (Anti-Reaction): The 5-nitro group is located at the peri position relative to C4. This creates a "steric bay" that hinders the trajectory of incoming nucleophiles, particularly secondary amines or ortho-substituted anilines.

Pathway Visualization

The following diagram illustrates the

Reagent Selection Matrix

Success depends on matching the "hardness" of the nucleophile with the appropriate solvent system to overcome the peri-effect without triggering hydrolysis.

Table 1: Optimized Reagent Systems

| Component | Recommended Reagent | Role & Rationale |

| Solvent (Standard) | Isopropanol (IPA) | Preferred. Protic solvent that stabilizes the leaving group ( |

| Solvent (Difficult) | DMF or DMA | High Solubility. Use for poorly soluble nucleophiles or when high temperatures (>100°C) are needed to overcome steric hindrance. |

| Base | DIPEA (Hünig's Base) | Steric Bulk. Unlike TEA, DIPEA is too bulky to attack the electrophilic C4 position (preventing quaternary salt formation). |

| Scavenger | Acid Removal. Essential in aprotic solvents (DMF) to neutralize HCl. Must be anhydrous to prevent hydrolysis. | |

| Catalyst | CsF (Cesium Fluoride) | Activation. For extremely unreactive amines, fluoride can displace chloride first (forming a more reactive C4-F species) or activate the amine. |

Detailed Experimental Protocols

Protocol A: Standard Displacement (Primary Amines/Anilines)

Best for: Unhindered primary amines and simple anilines.

Reagents:

-

Substrate: 4-Chloro-5-nitroquinazoline (1.0 equiv)

-

Nucleophile: Amine (1.1 equiv)

-

Solvent: Isopropanol (IPA) [0.2 M concentration]

-

Base: DIPEA (1.2 equiv) - Optional if product is stable as HCl salt

Procedure:

-

Setup: Charge a round-bottom flask with 4-chloro-5-nitroquinazoline and IPA.

-

Addition: Add DIPEA followed by the amine dropwise at Room Temperature (RT).

-

Note: The reaction is often exothermic due to the high reactivity of the 5-nitro scaffold.

-

-

Reaction: Stir at RT for 1 hour. If TLC shows starting material, heat to 60°C (reflux).

-

Visual Cue: A yellow/orange precipitate usually forms (the product).

-

-

Workup: Cool to 0°C. Filter the precipitate.

-

Wash: Wash the cake with cold IPA (

) and diethyl ether ( -

Drying: Vacuum dry at 40°C.

Protocol B: Sterically Demanding Displacement

Best for: Secondary amines, ortho-substituted anilines, or weak nucleophiles.

Reagents:

-

Substrate: 4-Chloro-5-nitroquinazoline (1.0 equiv)

-

Nucleophile: Amine (1.5 equiv)

-

Solvent: Anhydrous DMF or NMP

-

Base:

(2.0 equiv) or NaH (1.1 equiv for alcohols)

Procedure:

-

Inert Atmosphere: Flame-dry the glassware and purge with Nitrogen/Argon. Moisture sensitivity is critical here.

-

Dissolution: Dissolve the substrate in DMF.

-

Addition: Add the base (

). Stir for 10 mins. Add the amine.[1] -

Heating: Heat to 90°C - 110°C . The high temperature is required to force the nucleophile past the 5-nitro steric barrier.

-

Monitoring: Monitor by LCMS. Look for the hydrolysis peak (M-Cl+OH). If hydrolysis increases, lower temp and increase amine equivalents.

-

Workup: Pour the reaction mixture into crushed ice/water. The product should precipitate. Filter and wash with water.

-

Alternative: If no precipitate, extract with EtOAc, wash with Brine (

) to remove DMF.

-

Troubleshooting & Quality Control

Common Failure Modes

-

Hydrolysis (Formation of Quinazolin-4-one):

-

Cause: Wet solvents or un-dried inorganic bases. The 5-nitro group makes C4 extremely susceptible to water attack.

-

Solution: Use anhydrous solvents (molecular sieves). Switch from

to DIPEA.

-

-

Bis-Substitution (If starting with 2,4-dichloro):

-

Observation: Substitution at both C4 and C2.

-

Control: C4 is significantly more reactive.[1] Perform the reaction at 0°C to control regioselectivity. The 5-nitro group activates C4 much more than C2.

-

QC Checkpoints

-

TLC: 5-nitroquinazolines are often UV active and colored (yellow/orange).

-

NMR: Verify the loss of the C4-Cl signal. The H-6 proton (ortho to nitro) will show a distinct shift upon substitution.

References

-

Molecules (MDPI). (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Retrieved from [Link]

-

National Institutes of Health (NIH). (2024). 4-Chloroquinazoline Structure and Bioactivity Data (CID 78864). PubChem.[2] Retrieved from [Link]

-

ResearchGate. (2024). Synthesis of 6-nitro-4-substituted quinazoline derivatives targeting EGFR. Retrieved from [Link]

Sources

Application Notes & Protocols: 4-Chloro-2-methyl-5-nitroquinazoline as a Key Intermediate for EGFR Inhibitor Synthesis

Foreword: The Strategic Importance of the Quinazoline Scaffold in Oncology

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a cornerstone of cellular regulation, governing processes like proliferation, survival, and differentiation.[1][2] Its aberrant activation, often through mutation or overexpression, is a well-established driver in the pathogenesis of numerous cancers, particularly non-small cell lung cancer (NSCLC).[3][4] This has rendered EGFR a prime target for therapeutic intervention.

Among the most successful strategies has been the development of small-molecule Tyrosine Kinase Inhibitors (TKIs) that competitively block the ATP-binding site of the EGFR kinase domain.[1] Within this class of drugs, the 4-anilinoquinazoline scaffold has emerged as a privileged structure, forming the core of several FDA-approved first and second-generation inhibitors, including gefitinib, erlotinib, and afatinib.[3][5][6] The efficacy of this scaffold lies in its ability to mimic the adenine moiety of ATP, establishing critical hydrogen bond interactions within the kinase hinge region.

This document serves as a detailed technical guide for researchers and drug development professionals on the synthesis, characterization, and application of 4-Chloro-2-methyl-5-nitroquinazoline , a pivotal intermediate in the construction of next-generation quinazoline-based EGFR inhibitors. We will delve into the causality behind the synthetic choices, provide robust, self-validating protocols, and contextualize its application within the broader landscape of targeted cancer therapy.

Part 1: Synthesis of 4-Chloro-2-methyl-5-nitroquinazoline

Synthetic Rationale and Strategy